
N-(4-aminocyclohexyl)-2,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-aminocyclohexyl)-2,3-dimethylbutanamide is an organic compound that features a cyclohexyl ring substituted with an amino group and a butanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-2,3-dimethylbutanamide typically involves the reaction of 4-aminocyclohexylamine with 2,3-dimethylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
化学反応の分析
Types of Reactions
N-(4-aminocyclohexyl)-2,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines .
科学的研究の応用
N-(4-aminocyclohexyl)-2,3-dimethylbutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
作用機序
The mechanism of action of N-(4-aminocyclohexyl)-2,3-dimethylbutanamide involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with target proteins, affecting their function and activity. Additionally, the compound may interact with cellular pathways involved in signal transduction and gene expression .
類似化合物との比較
Similar Compounds
- N-(4-aminocyclohexyl)acetamide
- N-(4-aminocyclohexyl)methylamine
- N-(4-aminocyclohexyl)propionamide
Uniqueness
N-(4-aminocyclohexyl)-2,3-dimethylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylbutanamide moiety enhances its lipophilicity and may improve its ability to cross biological membranes, making it a promising candidate for drug development .
特性
分子式 |
C12H24N2O |
|---|---|
分子量 |
212.33 g/mol |
IUPAC名 |
N-(4-aminocyclohexyl)-2,3-dimethylbutanamide |
InChI |
InChI=1S/C12H24N2O/c1-8(2)9(3)12(15)14-11-6-4-10(13)5-7-11/h8-11H,4-7,13H2,1-3H3,(H,14,15) |
InChIキー |
QZXNNQJWBYVLKW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)C(=O)NC1CCC(CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



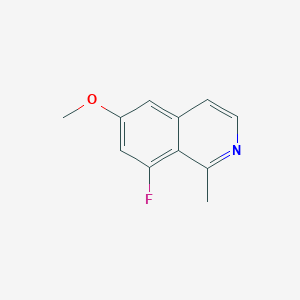

![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
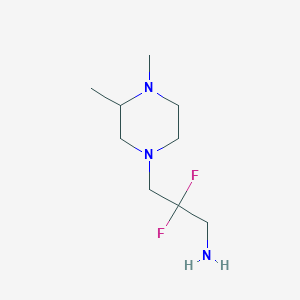
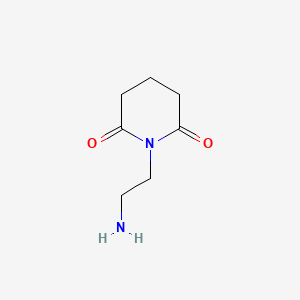
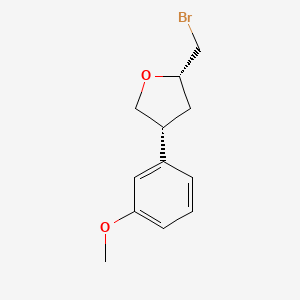
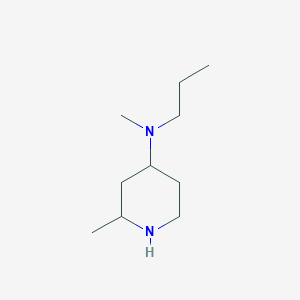
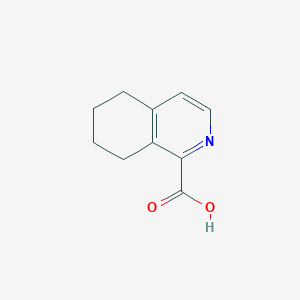
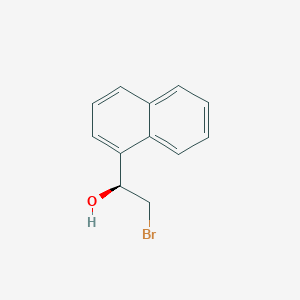
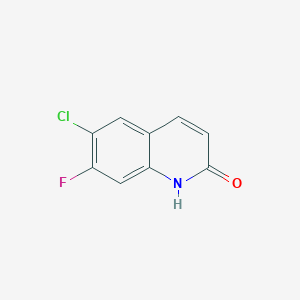

![2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13200457.png)

